molecular formula C25H24N2O5 B3310456 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide CAS No. 946205-57-8

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B3310456
CAS No.: 946205-57-8
M. Wt: 432.5 g/mol
InChI Key: BQHXPERLSAWDAA-UHFFFAOYSA-N
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Description

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide is a synthetic organic molecule. With a complex structure incorporating benzofuran, methyl, nitro, and benzamide functional groups, it offers potential utility in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide generally involves multi-step reactions, beginning with the formation of the benzofuran derivative. This is often achieved through a cyclization reaction of an ortho-hydroxybenzyl alcohol. The incorporation of the methyl groups usually occurs via an alkylation reaction.

The benzamide moiety is then synthesized separately, often involving the nitration of a substituted benzene ring to form the nitro compound, followed by reduction and subsequent acylation to introduce the benzamide group.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, utilizing continuous flow processes and automated reactors to ensure consistent quality and yield. Reaction conditions are carefully controlled to maximize efficiency and minimize impurities, often involving specialized catalysts and solvents to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide can undergo several types of reactions:

  • Oxidation: : The compound might be susceptible to oxidation, especially at the benzofuran and aromatic rings, forming corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions could target the nitro group, converting it into an amino group under suitable conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride.

  • Substitution: : Various substituents on the aromatic rings can undergo electrophilic or nucleophilic substitution, depending on the reactants and conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid, or oxygen with a suitable catalyst.

  • Reduction: : Hydrogen gas with palladium on carbon, or chemical reducers like sodium borohydride.

  • Substitution: : Halogens (for halogenation reactions), nucleophiles like amines or alcohols, and electrophiles like sulfonyl chlorides.

Major Products Formed

The products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group results in the formation of the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique functional groups make it suitable for various synthetic transformations, enabling the creation of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential activity in biological systems, such as interactions with enzymes or receptors, which could lead to the development of new pharmaceuticals or biochemical tools.

Medicine

In medicine, the compound's structural features might be explored for therapeutic potentials, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its ability to modulate biological targets could pave the way for new drug candidates.

Industry

In industry, it could find applications in materials science, perhaps as a precursor for polymers or other advanced materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding interactions or chemical modifications. The benzofuran and nitro groups might contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparing 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide to similar compounds, it stands out due to its unique combination of functional groups which might confer distinct chemical reactivity and biological activity.

Similar Compounds

  • 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-nitrophenyl)benzamide: : Lacks the methyl substitution, potentially altering its reactivity and biological interactions.

  • 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(5-nitrophenyl)benzamide: : Variation in the nitro group's position could affect the molecule's overall electronic properties and biological activity.

  • 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-methyl-5-nitrophenyl)benzamide: : Different substitution patterns may influence solubility, stability, and interactions with biological targets.

This brief dive into this compound should illustrate its diverse potential, both in scientific research and industrial applications.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-16-7-12-20(27(29)30)13-21(16)26-24(28)18-10-8-17(9-11-18)15-31-22-6-4-5-19-14-25(2,3)32-23(19)22/h4-13H,14-15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHXPERLSAWDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide
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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide
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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide
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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide
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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide
Reactant of Route 6
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide

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